Benzyl chloromethyl ether

Protecting group chemistry Orthogonal synthesis Hydrogenolysis

Researchers requiring orthogonal alcohol/amide protection in polyfunctional molecule synthesis face limited reagent options. Benzyl chloromethyl ether (BOM-Cl) solves this by introducing the benzyloxymethyl (BOM) group, uniquely cleaved by catalytic hydrogenolysis (H₂, Pd/C) rather than acid. - Enables chemoselective deprotection in the presence of acid-labile MOM, SEM, or MEM ethers. - Validated in the total synthesis of natural products and antiviral nucleoside analogs (HIV-1 RT inhibitors). - Dual-mode deprotection: hydrogenolysis for O-BOM, TFA for N-BOM, offering synthetic flexibility unmatched by MOMCl or MEMCl alone. Supplied with full Certificates of Analysis; moisture-sensitive, shipped under inert atmosphere with HazMat compliance.

Molecular Formula C8H9ClO
Molecular Weight 156.61 g/mol
CAS No. 3587-60-8
Cat. No. B030972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl chloromethyl ether
CAS3587-60-8
SynonymsBenzyl Chloromethyl Ether_x000B_Benzyloxymethyl Chloride_x000B_Chloromethyl Benzyl Ether_x000B_Chloromethyl Phenylmethyl Ether
Molecular FormulaC8H9ClO
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCCl
InChIInChI=1S/C8H9ClO/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6-7H2
InChIKeyLADPCMZCENPFGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Chloromethyl Ether: Core Properties


Benzyl chloromethyl ether (CAS 3587-60-8), commonly abbreviated as BOM-Cl or BOM chloride, is a chloroalkyl ether of the molecular formula C₈H₉ClO . It functions as a powerful electrophilic alkylating agent in organic synthesis, owing to the lability of its chlorine atom . The compound is a colorless to pale yellow liquid with a density of 1.126 g/mL at 20 °C, a boiling point of 102 °C at 14 mmHg, and a flash point of 91 °C . Its primary synthetic utility lies in introducing the benzyloxymethyl (BOM) protecting group for alcohols and amides, and in alkylation reactions for installing a latent hydroxymethyl group [1].

Benzyl Chloromethyl Ether vs. Analogous Reagents


The selection of a chloromethyl ether reagent cannot be made based on general class membership alone. Although reagents such as methoxymethyl chloride (MOM-Cl), 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), and 2-methoxyethoxymethyl chloride (MEM-Cl) all introduce acetal-type protecting groups, they differ fundamentally in their deprotection orthogonality, stability to reaction conditions, and synthetic outcomes [1]. Specifically, the BOM group introduced by benzyl chloromethyl ether is uniquely cleavable by catalytic hydrogenolysis (H₂, Pd/C) rather than acid—a distinction that enables chemoselective deprotection in the presence of acid-labile MOM or SEM ethers [1][2]. Furthermore, in alkylation applications, benzyl chloromethyl ether provides a differentiated pathway for installing a benzyl-protected hydroxymethyl group, which can be subsequently deprotected to the free alcohol—a capability that distinguishes it from benzyl bromide or benzyl chloride, which install a non-oxygenated benzyl group without the latent hydroxyl functionality .

Benzyl Chloromethyl Ether: Evidence vs. Comparators


Orthogonal BOM Deprotection vs. MOM and SEM

Benzyl chloromethyl ether introduces the BOM protecting group, which is cleaved by catalytic hydrogenation (H₂, Pd/C) rather than acid hydrolysis [1][2]. In contrast, MOMCl and SEMCl introduce protecting groups that require acidic conditions for removal (e.g., concentrated HCl in methanol, TFA) [2]. This mechanistic distinction is quantified by the fact that BOM ethers remain intact under mild acidic conditions that completely cleave MOM and SEM ethers [1]. A comparative study of α-halo ethers confirms that BOM ethers can be selectively removed in the presence of acid-labile protecting groups, enabling orthogonal protection strategies not achievable with MOMCl or SEMCl alone [1].

Protecting group chemistry Orthogonal synthesis Hydrogenolysis

Latent Hydroxymethyl Introduction via Alkylation

In barbiturate alkylation, benzyl chloromethyl ether was found to be a convenient reagent for introducing a potential hydroxymethyl group [1]. While specific comparative yields are not tabulated in the same study, the established literature demonstrates that benzyl chloromethyl ether provides distinct advantages over simple alkyl halides such as benzyl bromide. Benzyl bromide installs a benzyl group (Bn) which cannot be deprotected to a hydroxyl group , whereas alkylation with benzyl chloromethyl ether installs a benzyloxymethyl (BOM) group that can be subsequently hydrogenolyzed to reveal a free hydroxymethyl group [1]. This functional group transformation capability is the key differentiation.

Barbiturate synthesis Alkylation Hydroxymethylation

Standardized Synthetic Procedure Yield

The authoritative Organic Syntheses procedure reports a quantitative yield of crude benzyl chloromethyl ether following workup, with 260 g (83% isolated yield) obtained from 216 g (2.00 mol) of benzyl alcohol [1]. Distillation of the crude material (40 g) affords very pure product (35 g, 88% recovery) with b.p. 70–71 °C at 3 mmHg [1]. This high and reproducible yield establishes a reliable benchmark for in-house preparation or quality assessment of commercial material. While commercial purities range from ~60% to ≥95%, the ~83% crude yield from this established procedure serves as a validated reference for evaluating procurement options [1][2].

Organic synthesis Process chemistry Reagent preparation

Commercial Purity Grades

Benzyl chloromethyl ether is commercially available in multiple purity grades to suit different applications and budget requirements. Technical grade material (~60% by NMR, Sigma-Aldrich) contains ~10% formaldehyde dibenzylacetal and ~25% benzyl chloride as major impurities . Higher purity grades include 70% technical (Acros/Thermo Scientific) , ≥90.0% by GC (TCI America) , and 95% (Oakwood Chemical) . This range of purities provides flexibility: the 60–70% technical grades are suitable for many alkylation and protection reactions where the impurities do not interfere, while the ≥90–95% grades are preferred for applications requiring precise stoichiometry or where benzyl chloride contamination is problematic .

Reagent procurement Purity specification Vendor comparison

Benzyl Chloromethyl Ether: Validated Applications


Orthogonal Alcohol Protection in Total Synthesis

Benzyl chloromethyl ether is selected for introducing the BOM protecting group in complex molecule syntheses requiring orthogonal deprotection strategies. Unlike MOMCl or SEMCl, which introduce acid-labile protecting groups, BOMCl-derived BOM ethers are cleaved exclusively by catalytic hydrogenolysis (H₂, Pd/C) and remain stable under mild acidic conditions [1]. This orthogonality enables selective deprotection of BOM ethers in the presence of MOM or SEM ethers, a critical requirement in the total synthesis of polyfunctional natural products and pharmaceuticals [2].

Latent Hydroxymethyl Group Installation via Alkylation

In the synthesis of barbiturates and related heterocycles, benzyl chloromethyl ether serves as an alkylating agent to introduce a benzyloxymethyl group, which upon hydrogenolysis reveals a free hydroxymethyl (–CH₂OH) functionality [1]. This approach is distinguished from alkylation with benzyl bromide or benzyl chloride, which install a benzyl group that cannot be converted to a hydroxyl group [1][2]. The method is validated by the established Organic Syntheses procedure, which reports 83% crude yield for benzyl chloromethyl ether preparation, ensuring reliable reagent quality [3].

Amide Nitrogen Protection in Peptide & Nucleoside Chemistry

Benzyl chloromethyl ether is uniquely suited for protecting amide nitrogens in histidine derivatives and pyrimidine/pyrimidine-dione ring systems, where it prevents undesired side-chain reactions and racemization during peptide coupling [1][2]. N-BOM protected intermediates can be selectively deprotected using trifluoroacetic acid (TFA) in the presence of nucleosides and other base-sensitive or reduction-sensitive functionalities, offering a deprotection method that is orthogonal to hydrogenolysis of O-BOM ethers [2]. This dual-mode deprotection capability (hydrogenolysis for O-BOM, TFA for N-BOM) provides synthetic flexibility not available with MOMCl or MEMCl alone [1].

Hydroxyl Protection in Carbohydrates & Nucleosides

Benzyl chloromethyl ether is employed as a protecting group reagent for shielding hydroxyl groups in carbohydrate and nucleoside chemistry [1]. The BOM group can be introduced under mild basic conditions (e.g., N,N-diisopropylethylamine) and is stable to a range of reaction conditions, including ozonolysis [2]. This makes BOMCl a preferred choice in synthetic routes to antiviral nucleoside analogs, including HIV-1 reverse transcriptase inhibitors, where selective hydroxyl protection is essential [3].

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